Arecaidine hydrobromide

Description

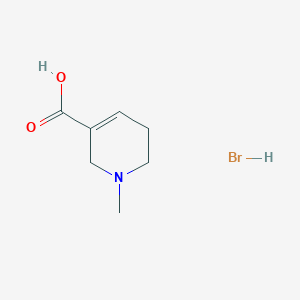

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFFCPUUBJMUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208874 | |

| Record name | Arecaidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6013-57-6 | |

| Record name | Arecaidine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecaidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARECAIDINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19780T71TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Arecaidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine hydrobromide, a pyridine alkaloid derived from the areca nut, exhibits a dual mechanism of action primarily targeting two distinct neurotransmitter systems: the γ-aminobutyric acid (GABA)ergic and the cholinergic systems. Its primary mode of action is the potent inhibition of GABA uptake, which leads to an increase in synaptic GABA concentrations and potentiation of GABAergic neurotransmission. Concurrently, arecaidine and its derivatives demonstrate activity as agonists at muscarinic acetylcholine receptors (mAChRs), with a noted preference for the M2 subtype. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways associated with this compound.

Core Mechanism of Action: Dual Neurotransmitter System Modulation

This compound's pharmacological profile is characterized by its interaction with key components of both inhibitory and excitatory neurotransmitter systems.

Inhibition of GABA Uptake

The most well-documented action of arecaidine is its potent inhibition of GABA reuptake from the synaptic cleft.[1][2][3] This action increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing the activity of GABA at its receptors.

-

Molecular Target: Arecaidine primarily targets the GABA transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[4][5]

-

Mechanism: It acts as a competitive inhibitor at the GABA binding site on the transporter.[2] Additionally, arecaidine has been identified as a substrate for the H+-coupled amino acid transporter 1 (PAT1, SLC36A1), through which it competitively inhibits the uptake of other substrates like L-proline.[2][3]

Muscarinic Acetylcholine Receptor Agonism

Arecaidine and its synthetic derivatives also function as agonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems.

-

Receptor Subtype Selectivity: While not extensively profiled across all subtypes, arecaidine is recognized as an M2 receptor agonist.[6] Synthetic derivatives of arecaidine have been developed as potent M1 and M2 receptor agonists.[7][8][9] This suggests that the arecaidine scaffold is amenable to modifications that can alter its receptor subtype selectivity.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for arecaidine and its key derivatives. It is important to note that specific data for this compound is limited, and much of the available information pertains to arecaidine itself or its esters.

Table 1: Inhibition of GABA Uptake

| Compound | Transporter | Assay System | IC50 | Reference |

| Arecaidine | GABA Uptake | Slices of cat spinal cord | - | [1] |

| Guvacine | GABA Uptake | Slices of cat spinal cord | - | [1] |

| NNC-711 | GAT-1 | Cloned human GAT-1 | 0.04 µM | [5] |

| Tiagabine | GAT-1 | Cloned human GAT-1 | 0.07 µM | [5] |

Table 2: Muscarinic Receptor Agonist Potency

| Compound | Receptor Subtype(s) | Tissue/System | Potency (-log EC50) | Reference |

| Arecaidine Propargyl Ester (APE) | M1 | Pithed rat (ganglionic) | - | [7][8] |

| Arecaidine Propargyl Ester (APE) | M2 | Guinea-pig isolated atria | 8.22 | [7][8] |

| Arecaidine Propargyl Ester (APE) | M2 | Guinea-pig isolated ileum | 7.77 | [7][8] |

| Arecaidine 2-butynyl ester | M2 | - | - | [9] |

Note: EC50 is the concentration of an agonist that gives a response halfway between the baseline and maximum response.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

[³H]GABA Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency of this compound on GABA uptake in a cellular or synaptosomal preparation.

Objective: To quantify the IC50 value of this compound for the inhibition of GABA transporters.

Materials:

-

Test compound: this compound

-

Radioligand: [³H]GABA

-

Cell line expressing GABA transporters (e.g., HEK293-GAT1) or synaptosomal preparation

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Inhibitor for defining non-specific uptake (e.g., a high concentration of a known GAT-1 inhibitor like tiagabine)

-

96-well microplates

-

Scintillation cocktail and counter

Procedure:

-

Cell/Synaptosome Preparation: Culture cells to near confluence in 96-well plates. For synaptosomes, prepare a crude synaptosomal pellet from brain tissue homogenate.

-

Assay Setup:

-

Aspirate the culture medium and wash the cells with assay buffer.

-

Add assay buffer to each well.

-

Add varying concentrations of this compound to the test wells.

-

Add buffer only to the total uptake wells.

-

Add a saturating concentration of a known GAT-1 inhibitor to the non-specific uptake wells.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Uptake: Add [³H]GABA to all wells to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 10-20 minutes) with gentle agitation.

-

Termination of Uptake: Rapidly wash the cells multiple times with ice-cold assay buffer to remove unbound [³H]GABA.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well.

-

Add scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific [³H]GABA uptake against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Objective: To determine the Ki of this compound at M1-M5 muscarinic receptor subtypes.

Materials:

-

Test compound: this compound

-

Radioligand: A subtype-selective muscarinic antagonist (e.g., [³H]N-methylscopolamine for overall muscarinic binding, or more specific radioligands if available)

-

Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Displacer for non-specific binding (e.g., a high concentration of atropine)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from the respective cell lines and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Varying concentrations of this compound (or buffer for total binding, or a high concentration of atropine for non-specific binding).

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity retained on the filters using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Mechanism of GABA Uptake Inhibition by this compound.

Caption: this compound Action on M2 Muscarinic Receptor Signaling Pathway.

Conclusion

This compound possesses a multifaceted mechanism of action, primarily characterized by its potent inhibition of GABA uptake via GAT-1 and its agonistic activity at muscarinic acetylcholine receptors, particularly the M2 subtype. The enhancement of GABAergic inhibition, coupled with the modulation of cholinergic pathways, underlies its complex pharmacological effects. Further research is warranted to fully elucidate the binding affinities and functional potencies of this compound at all muscarinic receptor subtypes and to explore the therapeutic potential of its dual-action profile in various neurological and psychiatric disorders. The experimental protocols and signaling pathway diagrams provided herein serve as a foundational resource for researchers in this field.

References

- 1. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of muscarinic receptor subtypes in central antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscarinic properties of compounds related to arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Arecaidine Hydrobromide: A Technical Guide for Researchers

CAS Number: 6013-57-6

This technical guide provides an in-depth overview of arecaidine hydrobromide, a potent inhibitor of gamma-aminobutyric acid (GABA) uptake. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 6013-57-6 | [1] |

| Molecular Formula | C₇H₁₂BrNO₂ | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Melting Point (Arecaidine) | 223-224 °C | |

| Aqueous Solubility | Data not available | |

| Appearance | White to off-white powder or crystals | [2] |

Pharmacological Profile

Arecaidine is a well-documented inhibitor of GABA uptake, which is a primary mechanism for terminating the action of the inhibitory neurotransmitter GABA in the central nervous system. By blocking the GABA transporters (GATs), arecaidine increases the concentration and duration of GABA in the synaptic cleft, leading to enhanced GABAergic neurotransmission.

Mechanism of Action: GABA Uptake Inhibition

The primary mechanism of action of arecaidine is the competitive inhibition of GABA transporters. These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Inhibition of this process leads to an accumulation of GABA in the synapse, thereby potentiating the inhibitory effects of GABA on neuronal excitability.

The signaling pathway for GABA uptake and its inhibition by arecaidine is depicted in the following diagram:

Quantitative Pharmacological Data

Specific IC₅₀ and Kᵢ values for this compound are not consistently reported in the readily available literature. However, studies on arecaidine and related compounds that inhibit GABA uptake provide a basis for its potency. Researchers are encouraged to determine these values empirically for their specific experimental systems.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro GABA Uptake Assay Using Synaptosomes

This protocol describes a method to measure the inhibition of [³H]GABA uptake by this compound in isolated nerve terminals (synaptosomes).

Experimental Workflow:

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from the desired brain region (e.g., cortex or hippocampus) of rodents using a standard sucrose gradient centrifugation method.

-

Pre-incubation: Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer) and pre-incubate aliquots with varying concentrations of this compound for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of radiolabeled [³H]GABA.

-

Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

-

Termination of Uptake: Terminate the uptake process by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake at each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Competitive Radioligand Binding Assay for GABA Transporters

This protocol outlines a method to determine the binding affinity (Kᵢ) of this compound to GABA transporters using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the GABA transporter of interest (e.g., GAT1) or from brain tissue.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand that binds to the GABA transporter (e.g., [³H]tiagabine), and a range of concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Microdialysis for Measuring Extracellular GABA Levels

This protocol describes an in vivo microdialysis procedure to measure changes in extracellular GABA concentrations in a specific brain region of an anesthetized or freely moving animal following the administration of this compound.[3][4][5][6]

Methodology:

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into the target brain region of the animal.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular GABA levels.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

-

GABA Analysis: Analyze the GABA concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

-

Data Analysis: Express the post-drug GABA levels as a percentage of the baseline levels and analyze the time course of the effect of this compound on extracellular GABA.

Pharmacokinetic Properties

Limited pharmacokinetic data is available specifically for this compound. However, studies on arecaidine provide some insights. Following administration, arecoline (a related compound) is rapidly metabolized to arecaidine. The major metabolites of arecaidine are excreted in the urine. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the GABAergic system in the central nervous system. Its potent inhibition of GABA uptake makes it a useful compound for studying the physiological and behavioral consequences of enhanced GABAergic neurotransmission. The experimental protocols provided in this guide offer a starting point for researchers to further explore the pharmacological properties of this compound. It is crucial for investigators to carefully characterize the specific parameters, such as IC₅₀ and Kᵢ values, within their own experimental setups to ensure accurate and reproducible results.

References

- 1. This compound | C7H12BrNO2 | CID 201453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arecoline hydrobromide, for HPLC, 98% 300-08-3 India [ottokemi.com]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

The Origin of Arecaidine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine hydrobromide is a synthetically derived salt of arecaidine, an alkaloid with significant pharmacological interest due to its activity as a GABA uptake inhibitor. While arecaidine is found naturally in the nuts of the Areca catechu palm, its hydrobromide salt is exclusively a product of laboratory synthesis, designed to enhance stability and facilitate research applications. This technical guide details the origin of this compound, beginning with its natural precursor, arecoline, abundant in the areca nut. It provides an in-depth overview of the extraction of arecoline, its chemical conversion to arecaidine via hydrolysis, and the final synthesis into this compound. This document includes detailed experimental protocols, quantitative data, and visualizations of the chemical synthesis pathway and its primary neurological mechanism of action to serve as a comprehensive resource for the scientific community.

Introduction: From Natural Alkaloid to Synthetic Salt

This compound originates from a multi-step process that begins with the fruit of the Areca catechu palm, commonly known as the areca or betel nut. The nut is rich in several alkaloids, with arecoline being the most abundant.[1] Arecaidine itself is also present in the nut, but typically at lower concentrations than arecoline.[2]

The synthetic pathway to this compound leverages the more abundant arecoline as a starting material. The process involves two primary chemical transformations:

-

Extraction and Hydrolysis: Arecoline is first extracted from the areca nut. The ester functional group of arecoline is then hydrolyzed to yield arecaidine, a carboxylic acid. This hydrolysis can be achieved under acidic or basic conditions.[3][4]

-

Salt Formation: The resulting arecaidine is then reacted with hydrobromic acid (HBr) to form the stable, crystalline salt, this compound. This salt form offers improved handling, stability, and solubility characteristics for experimental use.[1]

Quantitative Data

The concentration of key alkaloids in areca nuts can vary significantly based on factors such as geographical origin, nut maturity, and processing methods. The following table summarizes typical quantitative data found in the literature.

| Parameter | Value | Source(s) |

| Alkaloid Content in Areca Nut (dry weight) | ||

| Arecoline | 0.3% - 0.6% | [1] |

| Arecaidine | Lower concentrations than arecoline | [2] |

| Synthesis Yields (Illustrative) | ||

| Arecoline Extraction from Nuts | Variable, dependent on method | [5] |

| Hydrolysis of Arecoline to Arecaidine | High, often quantitative | [6] |

| Physical Properties of this compound | ||

| Molecular Formula | C₇H₁₂BrNO₂ | [7] |

| Molecular Weight | 222.08 g/mol | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for the laboratory-scale synthesis of this compound, starting from arecoline hydrobromide, which serves as a readily available precursor.

Protocol 1: Acid Hydrolysis of Arecoline Hydrobromide to Arecaidine

This protocol is adapted from a procedure for the synthesis of the hydrochloride salt and is directly applicable for producing arecaidine from its hydrobromide precursor.[3]

Reagents and Materials:

-

Arecoline hydrobromide (C₈H₁₃NO₂·HBr)

-

Concentrated Hydrochloric Acid (HCl) (Can be substituted with concentrated HBr for direct synthesis, though purification of the free base is often an intermediate step)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of arecoline hydrobromide (approx. 236 mg) in 2.0 mL of concentrated hydrochloric acid.

-

Heat the mixture at 50°C overnight with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the acid and water. This will yield crude arecaidine hydrochloride (or hydrobromide if HBr is used).

-

The crude arecaidine salt is typically neutralized to the free base for purification before conversion to the final hydrobromide salt. To do this, dissolve the crude salt in water, basify with a suitable base (e.g., sodium carbonate) to pH > 9, and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Drying the organic extracts over a drying agent (e.g., Na₂SO₄) and evaporating the solvent will yield arecaidine free base.

Protocol 2: Synthesis and Crystallization of this compound

This protocol describes the conversion of purified arecaidine free base into its hydrobromide salt.

Reagents and Materials:

-

Arecaidine (free base)

-

Absolute Ethanol (or other low molecular weight alcohol like methanol or isopropanol)[1]

-

48% Hydrobromic Acid (HBr)

-

Diethyl ether

-

Crystallization dish or beaker

-

Stir plate and stir bar

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Dissolve the purified arecaidine free base in a minimal amount of absolute ethanol. For example, dissolve 1.0 mmol (approx. 141 mg) of arecaidine in 2-3 mL of ethanol. Gentle warming may be required.

-

Cool the solution in an ice bath.

-

While stirring, slowly add a stoichiometric amount of 48% hydrobromic acid dropwise. The goal is to achieve a weakly acidic solution.

-

To induce crystallization, slowly add diethyl ether to the ethanolic solution until incipient turbidity (slight cloudiness) is observed.

-

Clarify the solution by adding a few drops of ethanol until the cloudiness just disappears.

-

Cover the container and allow it to stand in a cold environment (e.g., refrigerator or ice bath) for several hours to overnight to allow for complete crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of a cold ethanol-ether mixture, followed by a wash with cold diethyl ether to remove any residual soluble impurities.[4]

-

Dry the purified this compound crystals under vacuum or in a desiccator.

Visualization of Pathways

Chemical Synthesis Workflow

The following diagram illustrates the logical workflow from the natural source to the final synthetic product.

References

- 1. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ARECAIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Sciencemadness Discussion Board - Arecoline extraction - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. CN112999295B - Method for extracting areca alkaloid - Google Patents [patents.google.com]

- 6. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H12BrNO2 | CID 201453 - PubChem [pubchem.ncbi.nlm.nih.gov]

Arecaidine Hydrobromide: A Technical Guide to its Function as a GABA Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine, a pyridine alkaloid derived from the areca nut, is a potent inhibitor of γ-aminobutyric acid (GABA) uptake. This technical guide provides an in-depth analysis of arecaidine hydrobromide's mechanism of action, supported by quantitative data and detailed experimental methodologies. By competitively inhibiting GABA transporters, arecaidine increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby modulating neuronal excitability. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of GABAergic modulators.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through specific GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing its inhibitory effects. This mechanism is a key target for the development of therapeutic agents for conditions such as epilepsy and anxiety.

Arecaidine, also known as N-methylguvacine, is a natural alkaloid found in the nuts of the Areca catechu palm.[1] It is structurally related to other GABA reuptake inhibitors like guvacine and nipecotic acid.[1] Arecaidine has been shown to be a potent inhibitor of GABA uptake, making its hydrobromide salt a compound of significant interest for neurological research and drug development.[2][3] This guide will delve into the technical aspects of this compound's function as a GABA uptake inhibitor.

Mechanism of Action

This compound exerts its effect by acting as a competitive inhibitor of GABA transporters. This means that arecaidine binds to the same site on the transporter protein as GABA, thereby preventing the reuptake of GABA from the synaptic cleft into the neuron or glial cell. This leads to an accumulation of GABA in the extracellular space, resulting in enhanced activation of GABA receptors and a subsequent increase in inhibitory neurotransmission.

In addition to its action on GATs, arecaidine is also a substrate for the H+-coupled amino acid transporter 1 (PAT1, also known as SLC36A1), and it competitively inhibits the uptake of L-proline through this transporter.[2][3]

Quantitative Data

While extensive quantitative data for this compound's inhibition of specific GABA transporter subtypes is limited in publicly available literature, some key values have been reported for arecaidine.

| Parameter | Value | Cell Line/System | Transporter | Reference |

| Affinity Constant (for arecaidine) | 3.8 mM | HeLa cells | hPAT1 | [4][5] |

Note: This table will be updated as more specific quantitative data for this compound's interaction with GAT subtypes becomes available.

Experimental Protocols

The following sections describe detailed methodologies for key experiments used to characterize this compound as a GABA uptake inhibitor.

In Vitro [³H]GABA Uptake Inhibition Assay

This assay is a standard method to quantify the inhibitory effect of a compound on GABA uptake.

Objective: To determine the IC50 value of this compound for the inhibition of GABA uptake in a specific cell line or tissue preparation.

Materials:

-

This compound

-

Radiolabeled GABA: [³H]GABA

-

Cell line expressing GABA transporters (e.g., HEK293 cells transfected with GAT1, GAT2, or GAT3) or primary neuronal/glial cultures or brain tissue slices (e.g., from cat spinal cord or cerebellum).

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation fluid and counter

Procedure:

-

Cell/Tissue Preparation: Culture cells to confluency in appropriate multi-well plates. For tissue slices, prepare thin slices using a vibratome.

-

Pre-incubation: Wash the cells/slices with assay buffer. Pre-incubate with varying concentrations of this compound for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well/tube to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) to allow for GABA uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells/slices with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Cell Lysis: Lyse the cells/homogenize the tissue to release the intracellular [³H]GABA.

-

Quantification: Add the lysate/homogenate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the GABAergic system. By inhibiting GABA reuptake, arecaidine indirectly modulates the activity of postsynaptic GABA receptors (GABA-A and GABA-B), leading to an overall increase in inhibitory signaling in the brain.

Conclusion

This compound is a valuable research tool for investigating the role of GABAergic neurotransmission in the central nervous system. Its mechanism as a competitive inhibitor of GABA uptake is well-established, although further research is needed to fully characterize its selectivity and potency at different GAT subtypes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of arecaidine and its derivatives in the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Arecaidine hydrochloride | GABA Uptake Inhibitor | AmBeed.com [ambeed.com]

- 4. Potentiation of GABA(A) receptor agonists by GABA uptake inhibitors in the rat ventral midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

The Pharmacological Profile of Arecaidine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine hydrobromide, a primary metabolite of the psychoactive alkaloid arecoline found in the areca nut, is a compound of significant pharmacological interest. This technical guide provides an in-depth overview of the pharmacological profile of arecaidine, with a focus on its molecular targets, mechanism of action, pharmacokinetics, and metabolism. Arecaidine primarily functions as a potent inhibitor of γ-aminobutyric acid (GABA) uptake, thereby enhancing GABAergic neurotransmission. Additionally, it and its derivatives interact with muscarinic acetylcholine receptors (mAChRs), exhibiting a complex profile of activities. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Arecaidine is a pyridine alkaloid and the major metabolite of arecoline, the primary psychoactive component of the areca nut (Areca catechu)[1]. The consumption of areca nut is widespread in many parts of Asia, and understanding the pharmacological effects of its constituents is of considerable public health and scientific importance. This compound is a salt form of arecaidine, often used in research due to its stability and solubility. This guide focuses on the pharmacological properties of the active arecaidine moiety.

The primary pharmacological actions of arecaidine are centered on two key neurotransmitter systems: the GABAergic and the cholinergic systems. Its ability to inhibit GABA reuptake positions it as a modulator of inhibitory neurotransmission, while its interactions with muscarinic acetylcholine receptors suggest a broader range of effects on the central and peripheral nervous systems.

Mechanism of Action

Inhibition of GABA Uptake

Arecaidine is a potent inhibitor of GABA transporters (GATs)[2][3][4][5]. By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, arecaidine increases the concentration and prolongs the action of GABA at its receptors. This enhancement of GABAergic signaling leads to a net inhibitory effect on neuronal excitability. Studies have shown that arecaidine and the related compound guvacine inhibit the uptake of GABA in slices of the cat spinal cord[6].

Modulation of Muscarinic Acetylcholine Receptors

Arecaidine and its derivatives also interact with muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). The nature of this interaction can vary depending on the specific derivative and the receptor subtype. For instance, various esters of arecaidine have been shown to act as agonists at M1, M2, and M3 receptors[7][8]. Conversely, certain stereoisomers of hydrobenzoin esters of arecaidine have been identified as antagonists at the M1 receptor[9]. This complex pharmacology suggests that arecaidine's overall effect on the cholinergic system is nuanced and may involve both agonistic and antagonistic actions depending on the metabolic context and the specific derivatives formed.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for arecaidine and its derivatives. It is important to note that much of the specific binding and functional data has been generated using esters of arecaidine, which are structurally related and provide valuable insight into the potential activity of arecaidine itself.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Arecaidine Derivatives

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| (R,R)-hydrobenzoin ester of arecaidine | M1 | 99 ± 19 | Human | [9] |

| (S,S)-hydrobenzoin ester of arecaidine | M1 | 800 ± 200 | Human | [9] |

| racemic (R,S)-hydrobenzoin ester of arecaidine | M1 | 380 ± 90 | Human | [9] |

| Flavones/Flavonols | M1 | 40,000 - 110,000 | Human | [10] |

| Acetylcholine | M1 | 59,000 | Human | [10] |

Table 2: Muscarinic Receptor Functional Activity (EC50) of Arecaidine Derivatives

| Compound | Receptor Subtype | EC50 (nM) | Species/Tissue | Reference |

| Arecoline Hydrobromide | M1 | 7 | Not Specified | |

| Arecoline Hydrobromide | M2 | 95 | Not Specified | |

| Arecoline Hydrobromide | M3 | 11 | Not Specified | |

| Arecoline Hydrobromide | M4 | 410 | Not Specified | |

| Arecoline Hydrobromide | M5 | 69 | Not Specified |

Note: Data for arecoline hydrobromide is included to provide context for the parent compound of arecaidine.

Table 3: GABA Transporter Inhibition

| Compound | Transporter | IC50 | Species | Reference |

| This compound | GABA Transporter | Potent Inhibitor (Specific IC50 not found) | General | [2][4] |

| Tiagabine hydrochloride (Reference) | GAT-1 | 67 nM | Rat (synaptosomes) | [2] |

Pharmacokinetics and Metabolism

Absorption and Distribution

Studies in mice have shown that the route of administration (oral vs. intraperitoneal) does not significantly alter the qualitative metabolic profile of arecaidine[1]. This suggests that arecaidine is well-absorbed following oral administration. Arecoline, the precursor to arecaidine, has been shown to induce changes in the permeability of the blood-brain barrier in rats, which may have implications for the central nervous system distribution of arecaidine[11]. The diffusion of arecaidine across mucosal membranes, such as the buccal and vaginal mucosa, has been studied, with its ionization characteristics influencing its permeability[12].

Metabolism

Arecaidine is the primary metabolite of arecoline, formed through hydrolysis. Arecaidine itself is further metabolized through several pathways, including N-oxidation, mercapturic acid formation, conjugation with glycine and glycerol, and double-bond reduction to yield N-methylnipecotic acid[1]. In mice, a significant portion of administered arecaidine is excreted as N-methylnipecotic acid[1].

Signaling Pathways

GABAergic Signaling Pathway

Arecaidine's inhibition of GABA transporters (GATs) leads to an accumulation of GABA in the synaptic cleft. This excess GABA then acts on postsynaptic GABAA and GABAB receptors. Activation of GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and causing rapid inhibition. Activation of GABAB receptors, which are G protein-coupled receptors, leads to downstream signaling cascades that can include the opening of potassium channels and inhibition of adenylyl cyclase, resulting in a slower, more prolonged inhibitory effect.

Muscarinic Acetylcholine Receptor Signaling Pathway

The interaction of arecaidine derivatives with muscarinic acetylcholine receptors (mAChRs) can trigger various intracellular signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for muscarinic receptor subtypes using a competition binding assay[9][13][14].

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of atropine or scopolamine).

-

Assay buffer (e.g., phosphate-buffered saline, PBS).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

96-well filter plates.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of the radioligand and the non-specific binding control at the desired concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand, and either the vehicle (for total binding), the non-specific binding control, or a specific concentration of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[3H]GABA Uptake Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory effect of a test compound on GABA uptake into synaptosomes or cells expressing GABA transporters[15][16].

Objective: To determine the IC50 of this compound for the inhibition of GABA uptake.

Materials:

-

Synaptosomal preparation or cells expressing GABA transporters (e.g., GAT-1).

-

[3H]GABA.

-

Test compound (this compound).

-

Reference inhibitor (e.g., nipecotic acid or tiagabine).

-

Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and the reference inhibitor in the uptake buffer. Prepare a solution of [3H]GABA.

-

Cell/Synaptosome Plating: Plate the cells or add the synaptosomal preparation to the wells of a 96-well plate.

-

Pre-incubation: Pre-incubate the cells/synaptosomes with either the vehicle or different concentrations of this compound or the reference inhibitor for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Uptake: Add [3H]GABA to each well to initiate the uptake reaction.

-

Incubation: Incubate for a defined period (e.g., 3-10 minutes) to allow for GABA uptake. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold uptake buffer to remove extracellular [3H]GABA.

-

Cell Lysis and Scintillation Counting: Lyse the cells/synaptosomes and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of this compound compared to the control (vehicle-treated) wells. Plot the percentage of inhibition against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Conclusion

This compound exhibits a compelling pharmacological profile centered on the potentiation of GABAergic neurotransmission through the inhibition of GABA transporters and complex interactions with the muscarinic cholinergic system. The available data from arecaidine and its derivatives suggest a compound with significant potential for modulating neuronal activity. The quantitative data, while primarily from related compounds, provides a strong foundation for predicting the activity of this compound. The detailed experimental protocols and pathway diagrams presented in this guide are intended to facilitate further investigation into the precise mechanisms of action and therapeutic potential of this intriguing alkaloid. Future research should focus on obtaining more definitive quantitative data for this compound itself and further elucidating its effects in in vivo models of neurological and psychiatric disorders.

References

- 1. scispace.com [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic properties of compounds related to arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The relative potencies of some agonists at M2 muscarinic receptors in guinea-pig ileum, atria and bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Arecoline, but not haloperidol, induces changes in the permeability of the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diffusion of reduced arecoline and arecaidine through human vaginal and buccal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of [3H]GABA binding to rat brain synaptic membranes by bicuculline related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Arecaidine hydrobromide

An In-depth Technical Guide on the Discovery and History of Arecaidine Hydrobromide

Introduction

This compound is the hydrobromide salt of arecaidine, a bioactive alkaloid naturally present in the nut of the areca palm, Areca catechu.[1][2] Its history is intrinsically linked to that of arecoline, the most abundant alkaloid in the areca nut, from which arecaidine is derived. Arecoline is the methyl ester of arecaidine. Historically, areca nut and its extracts have been used in traditional medicine for centuries, particularly in Southern and Southeast Asia, for purposes such as promoting digestion and as an anthelmintic (anti-parasitic) agent.[1][2]

The isolation of the primary alkaloid, arecoline, was first described by Jahns in 1888.[3][4] Subsequently, related alkaloids, including arecaidine, were identified. Arecoline itself is an oily, volatile liquid, and its conversion into a salt, such as arecoline hydrobromide or this compound, increases its stability for storage and use.[5] While arecoline has been studied for its cholinergic properties, arecaidine has been identified as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[6] This guide provides a comprehensive overview of the discovery, chemical properties, and key experimental methodologies associated with this compound for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a crystalline solid. Its key properties are summarized in the table below, compiled from various chemical databases and suppliers.

| Property | Value | Source |

| IUPAC Name | 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylic acid;hydrobromide | PubChem[7] |

| CAS Number | 6013-57-6 | DC Chemicals, SCBT[8][9] |

| Molecular Formula | C₇H₁₂BrNO₂ | PubChem, SCBT[7][9] |

| Molecular Weight | 222.08 g/mol | PubChem, SCBT[7][9] |

| Synonyms | Arecaine Hydrobromide, 1,2,5,6-Tetrahydro-1-methyl-nicotinic Acid Hydrobromide | SCBT[9] |

| Parent Compound | Arecaidine (CID 10355) | PubChem[7] |

Historical Context and Discovery

The journey to understanding arecaidine begins with the study of the areca nut. The use of areca nut preparations in traditional Chinese and Ayurvedic medicine is ancient.[1][2] Scientific investigation into its chemical constituents began in the late 19th century.

Caption: Logical relationship from traditional use to modern pharmacological understanding.

The first alkaloid isolated from the areca nut was arecoline, accomplished by Jahns in 1888.[3][4] Arecoline hydrobromide was historically produced from areca nuts by extraction with acidified water, followed by several purification steps, as documented in the 1911 German Pharmacopoeia.[3][4] Arecaidine was identified as a related alkaloid; it is the N-methylated derivative of guvacine, another areca alkaloid, and the free acid of arecoline. Early applications of areca-derived alkaloids, primarily arecoline hydrobromide, were in veterinary medicine as an effective agent against tapeworms in dogs.[1][4]

Experimental Protocols

Isolation and Preparation of this compound from Areca catechu

This protocol describes the extraction of total alkaloids from areca nuts, the conversion of arecoline to arecaidine, and the subsequent formation of the hydrobromide salt. The process is adapted from historical extraction methods and standard organic chemistry techniques.[3][4][10]

Caption: Experimental workflow for the isolation and preparation of Arecaidine HBr.

Methodology:

-

Material Preparation: Dried areca nuts are ground into a fine powder to maximize the surface area for extraction.

-

Acidic Extraction: The powdered material is suspended in acidified water (e.g., pH 4).[10] The acidic conditions protonate the alkaloids, forming water-soluble salts, which are extracted from the plant matrix.

-

Basification: The aqueous extract is filtered, and the pH is raised to the alkaline range (pH 9-10) using a base like sodium hydroxide (NaOH). This deprotonates the alkaloids, converting them into their free-base form, which have lower water solubility.

-

Organic Solvent Extraction: The basified aqueous solution is extracted with a water-immiscible organic solvent, such as diethyl ether or dichloromethane. The alkaloid free bases partition into the organic layer. The organic extracts are combined and concentrated under reduced pressure to yield a crude alkaloid mixture, which is rich in arecoline.

-

Hydrolysis of Arecoline to Arecaidine: The crude alkaloid extract is refluxed with an aqueous solution of a strong base (e.g., NaOH). This saponifies the methyl ester of arecoline, yielding the sodium salt of arecaidine (sodium arecaidinate).

-

Acidification with Hydrobromic Acid: The reaction mixture is cooled, and hydrobromic acid (HBr) is added carefully to neutralize the excess NaOH and then to acidify the solution to a pH of approximately 4-7.[5] This protonates the carboxylate group and forms the hydrobromide salt of the arecaidine base.

-

Crystallization: The resulting aqueous solution is concentrated under vacuum. As the solvent is removed, the solubility of this compound decreases, leading to its crystallization.[5]

-

Purification: The crude crystals are collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Synthesis of Arecaidine from Arecoline Hydrobromide

For researchers who have arecoline hydrobromide as a starting material, it can be readily converted to arecaidine.

Methodology:

-

Free Base Formation: Arecoline hydrobromide is dissolved in a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the HBr and generate the arecoline free base.[11]

-

Extraction: The aqueous layer is extracted multiple times with a solvent like dichloromethane (CH₂Cl₂) to isolate the oily arecoline free base. The organic layers are combined, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[11]

-

Hydrolysis: The resulting arecoline is hydrolyzed, typically by refluxing with hydrochloric acid (HCl) or another strong acid, to cleave the methyl ester and form arecaidine hydrochloride.

-

Salt Conversion (Optional): If this compound is the desired final product, the free arecaidine can be obtained by neutralizing the hydrochloride salt and re-extracting, followed by treatment with hydrobromic acid as described in the isolation protocol.

Mechanism of Action: GABA Uptake Inhibition

While arecoline is primarily known as a muscarinic and nicotinic acetylcholine receptor agonist, its metabolite, arecaidine, exhibits a different pharmacological profile. Research has demonstrated that arecaidine is a potent inhibitor of the uptake of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[6]

Caption: Mechanism of Arecaidine as a GABA uptake inhibitor at the synapse.

By blocking the GABA transporters (GATs) located on the presynaptic terminal and surrounding glial cells, arecaidine prevents the reuptake of GABA from the synaptic cleft. This leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a target for various anxiolytic and anticonvulsant drugs.

References

- 1. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Areca nut - Wikipedia [en.wikipedia.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CN101624368A - Process for producing arecoline hydrobromide - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | C7H12BrNO2 | CID 201453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|6013-57-6|MSDS [dcchemicals.com]

- 9. scbt.com [scbt.com]

- 10. Separation of polyphenols and arecoline from areca nut (Areca catechu L.) by solvent extraction, its antioxidant activity, and identification of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Psychoactive Profile of Arecaidine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine hydrobromide, a principal psychoactive alkaloid of the areca nut and a primary metabolite of arecoline, exhibits a complex pharmacological profile centered on its interactions with central cholinergic and GABAergic systems. This technical guide provides an in-depth analysis of the psychoactive effects of this compound, detailing its mechanisms of action, receptor binding affinities, and downstream signaling consequences. The information is curated to support research and development initiatives in neuropharmacology and drug discovery. This document synthesizes quantitative data into comparative tables, outlines detailed experimental protocols for its study, and presents visual diagrams of key signaling pathways and experimental workflows.

Introduction

Arecaidine is a tertiary amine derived from the hydrolysis of arecoline, the most abundant alkaloid in the areca nut (Areca catechu)[1]. Chewed by millions worldwide for its psychoactive effects, the areca nut's pharmacological actions are largely attributed to these alkaloids. This compound, the hydrobromide salt of arecaidine, serves as a more stable form for research purposes[2]. Its psychoactive properties are primarily mediated through its activity as a muscarinic acetylcholine receptor ligand and as an inhibitor of γ-aminobutyric acid (GABA) uptake[3][4]. Understanding the nuanced interactions of arecaidine with these neurotransmitter systems is crucial for elucidating its psychoactive effects and exploring its therapeutic potential.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid;hydrobromide | [5] |

| Molecular Formula | C₈H₁₄BrNO₂ | [5] |

| Molecular Weight | 236.11 g/mol | [2][5] |

| Melting Point | 171–175°C | [5] |

| Solubility | Soluble in water | [5] |

Psychoactive Mechanisms of Action

This compound's psychoactive effects stem from its dual action on two major neurotransmitter systems in the central nervous system: the cholinergic and GABAergic systems.

Muscarinic Acetylcholine Receptor Modulation

Arecaidine and its derivatives act as ligands for muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the brain. The binding affinity of arecaidine derivatives varies across the five muscarinic receptor subtypes (M1-M5), suggesting a potential for subtype-selective effects.

Inhibition of GABA Uptake

Arecaidine is a potent inhibitor of GABA transporters (GATs), particularly GAT-1[3][4]. By blocking the reuptake of GABA from the synaptic cleft, arecaidine increases the extracellular concentration of this primary inhibitory neurotransmitter. This enhancement of GABAergic tone contributes significantly to its psychoactive profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for arecaidine and its derivatives, providing insights into their receptor binding affinities and functional potencies.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Arecaidine Derivatives

| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Reference |

| (R,R)-hydrobenzoin ester of arecaidine | 99 ± 19 | 1900 ± 300 | - | - | - | [6] |

| (S,S)-hydrobenzoin ester of arecaidine | 800 ± 200 | 8000 ± 2000 | - | - | - | [6] |

| (rac)-hydrobenzoin ester of arecaidine | 380 ± 90 | 3700 ± 1000 | - | - | - | [6] |

Note: Data for this compound itself is limited; these derivatives provide insight into the scaffold's potential for muscarinic receptor interaction.

Table 2: Functional Potency (EC₅₀) of Arecoline Hydrobromide at Muscarinic Receptors

| Receptor Subtype | EC₅₀ (nM) | Reference |

| M1 | 7 | |

| M2 | 95 | |

| M3 | 11 | |

| M4 | 410 | |

| M5 | 69 |

Note: Arecoline is the parent compound of arecaidine. These values indicate the agonist potency at the different muscarinic receptor subtypes.

Table 3: Pharmacokinetic Parameters of Arecoline Hydrobromide (precursor to Arecaidine)

| Parameter | Value | Animal Model | Route | Reference |

| Cmax | 60.61 ng/mL | Beagle Dog | Oral (3 mg/kg) | [5] |

| Tmax | 120.07 min | Beagle Dog | Oral (3 mg/kg) | [5] |

| t₁/₂ | 69.32 min | Beagle Dog | Oral (3 mg/kg) | [5] |

| Peak Brain Concentration (Arecoline) | 7.9 nmol/g | Mouse | IP (15 mg/kg) | [2] |

| Time to Peak Brain Concentration | 3 min | Mouse | IP (15 mg/kg) | [2] |

Signaling Pathways

Muscarinic Receptor Signaling

The interaction of arecaidine with muscarinic receptors initiates a cascade of intracellular events. The specific signaling pathway activated depends on the receptor subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic Receptor Signaling Pathways

GABAergic Signaling Pathway Modulation

By inhibiting GABA transporters (primarily GAT-1), arecaidine increases the concentration of GABA in the synaptic cleft. This leads to enhanced activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on the postsynaptic neuron. Activation of GABA-A receptors results in an influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Activation of GABA-B receptors, which are GPCRs, leads to the inhibition of adenylyl cyclase and the opening of potassium channels, also resulting in an inhibitory postsynaptic potential.

Modulation of GABAergic Signaling

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from standard methods for assessing ligand binding to GPCRs[7][8][9].

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 1 µM atropine).

-

96-well plates.

-

Glass fiber filters (pre-soaked in polyethylenimine).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either this compound or the non-specific binding control.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

In Vivo Single-Unit Electrophysiology in Rodents

This protocol provides a general framework for recording the activity of single neurons in response to this compound administration. Specific stereotaxic coordinates will depend on the brain region of interest (e.g., striatum, prefrontal cortex).

Objective: To characterize the effects of this compound on the firing rate and pattern of individual neurons in a specific brain region.

Materials:

-

Adult rodent (e.g., mouse or rat).

-

Stereotaxic apparatus.

-

Anesthesia (e.g., isoflurane, ketamine/xylazine).

-

High-impedance microelectrodes.

-

Electrophysiology recording system (amplifier, data acquisition system).

-

This compound solution for injection (intraperitoneal or intracerebroventricular).

Procedure:

-

Anesthetize the animal and mount it in the stereotaxic apparatus.

-

Perform a craniotomy over the target brain region.

-

Slowly lower the microelectrode to the desired depth, monitoring for neuronal activity.

-

Once a stable single-unit recording is established, record baseline neuronal activity for a sufficient period (e.g., 15-30 minutes).

-

Administer this compound at the desired dose.

-

Continue recording neuronal activity for an extended period post-injection (e.g., 60-120 minutes) to observe changes in firing rate, bursting activity, and other electrophysiological parameters.

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the electrode placement.

-

Analyze the recorded data by sorting spikes to isolate single units and comparing pre- and post-drug firing characteristics.

Elevated Plus Maze for Anxiolytic/Anxiogenic Effects

The elevated plus maze is a standard behavioral assay to assess anxiety-like behavior in rodents[10][11][12].

Objective: To evaluate the dose-dependent anxiolytic or anxiogenic effects of this compound.

Materials:

-

Elevated plus maze apparatus.

-

Rodents (mice or rats).

-

This compound solution for injection (intraperitoneal).

-

Vehicle control (e.g., saline).

-

Video tracking software.

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer this compound or vehicle control at various doses to different groups of animals.

-

After a predetermined pre-treatment time (e.g., 30 minutes), place the animal in the center of the elevated plus maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the animal's behavior using video tracking software.

-

Key parameters to analyze include:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to control for general locomotor effects).

-

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

Conclusion

This compound presents a compelling profile as a psychoactive compound with significant effects on both the cholinergic and GABAergic systems. Its ability to modulate muscarinic receptors and inhibit GABA uptake provides a foundation for its complex behavioral effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the neuropharmacology of arecaidine and its potential as a lead compound for novel therapeutics targeting neurological and psychiatric disorders. Further research is warranted to fully elucidate its subtype selectivity at muscarinic receptors, its precise effects on different GABA transporter subtypes, and its detailed dose-response relationships in various behavioral paradigms.

Disclaimer: this compound is a research chemical. This information is intended for educational and research purposes only and does not constitute medical advice. The use of areca nut and its derivatives is associated with significant health risks.

References

- 1. scispace.com [scispace.com]

- 2. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies on Arecaidine Hydrobromide: A Technical Guide

Introduction

Arecaidine is a bioactive alkaloid derived from the areca nut, the fruit of the Areca catechu palm. It is the primary hydrolytic metabolite of arecoline, another major alkaloid in the nut.[1][2] While much research has focused on arecoline, arecaidine itself exhibits distinct pharmacological activities, drawing interest from researchers in neuropharmacology and drug development. Arecaidine hydrobromide is a salt form of arecaidine, often used in experimental settings for its stability and solubility.[1][3][4] This technical guide provides an in-depth overview of preliminary in-vitro studies on arecaidine, focusing on its metabolic formation, neuropharmacological effects, and antiparasitic potential. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support further research and development.

In-Vitro Metabolism: Hydrolysis of Arecoline to Arecaidine

The primary route of arecaidine formation is through the hydrolysis of arecoline, a reaction catalyzed predominantly by carboxylesterase (CES) enzymes in the liver.[1][5] In-vitro studies using human liver microsomes (HLM) and cytosol (HLC) have been crucial in quantifying the kinetics of this metabolic conversion.

Quantitative Data: Arecoline Hydrolysis Kinetics

The following table summarizes the key kinetic parameters for the conversion of arecoline to arecaidine in human liver fractions.

| Parameter | Value | Matrix | Source |

| Vmax | 783 nmol/min/mg | HLM | [5] |

| Km | >8000 µM | HLM | [5] |

| Apparent Intrinsic Clearance (Clint, in-vitro) | 90 µL/min/mg | HLM | [5] |

| Apparent Intrinsic Clearance (Clint, in-vivo extrapolated) | 57.8 mL/min/kg | HLM | [1] |

| Apparent Intrinsic Clearance (Clint, in-vivo extrapolated) | 11.6 mL/min/kg | HLC | [1] |

| Arecoline Elimination Half-life | 16 (± 0.4) min | HLM | [5] |

Experimental Protocol: Arecoline Hydrolysis Assay

This protocol outlines the methodology used to determine the kinetics of arecoline hydrolysis in human liver microsomes.[1][5]

-

Reagents and Preparation:

-

Arecoline hydrobromide stock solution.

-

Pooled Human Liver Microsomes (HLM), typically at a concentration of 20 mg/mL.

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Quenching solution (e.g., acetonitrile) to stop the reaction.

-

Internal standard for analytical quantification.

-

-

Incubation Procedure:

-

A master mix containing phosphate buffer and HLM (e.g., final protein concentration of 0.2 mg/mL) is prepared.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.

-

The reaction is initiated by adding arecoline hydrobromide at various concentrations (e.g., 10 µM to 8000 µM) to the pre-warmed HLM mixture.

-

The reaction proceeds at 37°C in a shaking water bath for a specified linear time (e.g., 15 minutes).

-

Control incubations with thermally inactivated HLM are run in parallel to account for non-enzymatic degradation.

-

-

Sample Processing and Analysis:

-

The reaction is terminated by adding a cold quenching solution (e.g., 2 volumes of acetonitrile).

-

The internal standard is added.

-

Samples are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing arecoline and the formed arecaidine, is transferred for analysis.

-

Quantification is performed using a validated HPLC-UV or LC-MS/MS method.[1][4]

-

-

Data Analysis:

-

The formation rate of arecaidine is plotted against the substrate (arecoline) concentration.

-

Enzyme kinetic parameters (Vmax, Km) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression software.

-

Visualization: Metabolic Pathway

Neuropharmacological Activity

Arecaidine interacts with key neurotransmitter systems in the central nervous system, primarily the GABAergic system. While arecaidine itself is a weak agonist at muscarinic receptors, its derivatives have been synthesized and evaluated for subtype-selective binding.

Modulation of the GABAergic System

In-vitro studies have demonstrated that arecaidine can inhibit the uptake of the neurotransmitter γ-aminobutyric acid (GABA).[6] This action potentiates the inhibitory effect of GABA on neurons by increasing its concentration in the synaptic cleft.

Quantitative Data:

-

Topical application of arecaidine at concentrations of 6.6-10 x 10⁻³ M was shown to block basket cell inhibition of Purkinje cells in the cat cerebellum.[6]

Experimental Protocol: GABA Uptake Inhibition Assay